L-Methioninamide hydrochloride
CAS No.: 16120-92-6
Cat. No.: VC21537900
Molecular Formula: C5H13ClN2OS
Molecular Weight: 184.69 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16120-92-6 |
---|---|
Molecular Formula | C5H13ClN2OS |
Molecular Weight | 184.69 g/mol |
IUPAC Name | (2S)-2-amino-4-methylsulfanylbutanamide;hydrochloride |
Standard InChI | InChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1 |
Standard InChI Key | PWCBMJHINDTXGV-WCCKRBBISA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)N)N.Cl |
SMILES | CSCCC(C(=O)N)N.Cl |
Canonical SMILES | CSCCC(C(=O)N)N.Cl |
Chemical Identity and Structure
L-Methioninamide hydrochloride is structurally characterized as the hydrochloride salt of L-methioninamide, where the carboxylic acid group of L-methionine is converted to an amide functionality. The compound is formally known as (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride .
Molecular Properties
The chemical structure of L-Methioninamide hydrochloride incorporates the essential methionine backbone with modifications that distinguish it from the parent amino acid. The compound's basic properties are summarized in Table 1.
Table 1: Basic Chemical Properties of L-Methioninamide Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₅H₁₃ClN₂OS |
Molecular Weight | 184.69 g/mol |
Linear Formula | CH₃SCH₂CH₂CH(NH₂)CONH₂·HCl |
CAS Registry Number | 16120-92-6 |
PubChem CID | 18531008 |
Parent Compound | L-Methioninamide (CID 146480) |
SMILES Notation | Cl.CSCCC(N)C(N)=O |
InChI Key | PWCBMJHINDTXGV-UHFFFAOYNA-N |
The compound features the characteristic thioether group of methionine, with a methyl group attached to the sulfur atom, creating the methylsulfanyl (or methylthio) side chain that is distinctive to methionine derivatives .
Structural Characteristics
L-Methioninamide hydrochloride maintains the S-configuration at the α-carbon characteristic of L-amino acids. The structure consists of:
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An amide group replacing the carboxylic acid of methionine
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A primary amine group at the α-carbon position
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A methylsulfanyl side chain containing the sulfur atom
The three-dimensional conformation is influenced by the stereocenter at the α-carbon position, maintaining the biological activity associated with L-form amino acid derivatives .
Nomenclature and Identification
Systematic Names and Synonyms
L-Methioninamide hydrochloride is known by various names and identifiers in scientific literature and commercial catalogs. The most common synonyms are listed in Table 2.
Table 2: Nomenclature and Synonyms
Name Type | Identifier |
---|---|
IUPAC Name | (2S)-2-amino-4-methylsulfanylbutanamide;hydrochloride |
Common Name | L-Methioninamide hydrochloride |
Synonyms | H-MET-NH₂ HCl |
H-Met-NH₂.HCl | |
(S)-2-Amino-4-(methylthio)butanamide hydrochloride | |
Methionine amide hydrochloride | |
H-L-Met-NH₂ hydrochloride | |
IUPAC Condensed | H-Met-NH₂.HCl |
Sequence Code | M |
These various nomenclature forms reflect both the systematic chemical naming conventions and the abbreviated forms commonly used in peptide chemistry, where single-letter codes (M for methionine) are often employed .
Physical and Chemical Properties
Solubility and Stability
The compound demonstrates good solubility in water, which is enhanced by its salt form. The hydrochloride salt formation improves the aqueous solubility compared to the free amide form. The compound is typically stored in glass bottles and maintains stability under proper storage conditions .
Parameter | Specification |
---|---|
Assay Percent Range | 97.5 to 102.5% (determined by Argentometry) |
Purity | 98% |
Packaging | Glass bottle |
Storage Recommendation | Proper chemical storage procedures required |
These specifications ensure the compound's suitability for research and pharmaceutical applications, where high purity is essential for experimental reproducibility and safety .
Biochemical Relevance
Relationship to L-Methionine
L-Methioninamide hydrochloride is derived from L-methionine, one of the essential amino acids in humans. Methionine plays critical roles in metabolism as a precursor to other non-essential amino acids such as cysteine and taurine, as well as important compounds like S-adenosylmethionine (SAM-e) and the antioxidant glutathione .
While L-Methioninamide hydrochloride modifies the carboxyl group of methionine to an amide, it retains the side chain functionality that is biologically relevant in many methionine-dependent processes. The significance of the methionine scaffold in various biological pathways includes:
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Involvement in protein synthesis
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Participation in one-carbon metabolism
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Role in methylation reactions
Category | Classification |
---|---|
Signal Word | Warning |
Hazard Categories | Serious eye damage/eye irritation Category 2 |
Skin corrosion/irritation Category 2 | |
Specific target organ toxicity Category 3 | |
Hazard Statements | H319-Causes serious eye irritation |
H335-May cause respiratory irritation | |
H315-Causes skin irritation |
Applications
Research Applications
L-Methioninamide hydrochloride serves several important research functions:
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Pharmaceutical Development: The compound functions as a building block in synthesizing various pharmaceuticals, particularly those targeting metabolic disorders, potentially enhancing drug efficacy and specificity .
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Peptide Synthesis: As an amide derivative of methionine, it may serve as a specialized building block in peptide synthesis, offering modified properties compared to standard amino acid components.
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Structure-Activity Relationship Studies: The compound can be utilized in comparative studies to understand how carboxyl modification to amide affects biological activities of methionine-containing structures .
Current Research and Future Directions
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Targeted Drug Delivery: Exploration of methionine derivatives like L-Methioninamide hydrochloride as components in drug delivery systems, potentially exploiting specific cellular uptake mechanisms associated with methionine transporters .
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Metabolic Regulation: Investigation into the effects of L-Methioninamide hydrochloride on metabolic pathways, given the critical role of methionine in cellular metabolism and the potential for modified derivatives to interact with these pathways in novel ways .
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Structural Biology: Further characterization of the structural properties and binding interactions of L-Methioninamide hydrochloride with various biological targets to better understand its potential applications .
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